molecular formula C9H16N2O4S B1410939 (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2165805-39-8

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1410939
CAS No.: 2165805-39-8
M. Wt: 248.3 g/mol
InChI Key: JXJUPQCGWOYODI-JGVFFNPUSA-N
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Description

The compound “(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide” is a derivative of thieno[3,4-b]pyrazine . Thieno[3,4-b]pyrazine is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . In this case, the ring structure contains four atoms of carbon and two of nitrogen .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thieno[3,4-b]pyrazine based compounds have been used in the creation of dye-sensitized solar cells . These compounds exhibit unusual hypsochromically shifted absorption maxima when an additional phenylene unit is incorporated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, compounds with more negative LUMO levels have been found when carboxylic acid is used as the anchoring group .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Reactions and Mechanisms : The compound is involved in complex chemical reactions, such as the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines through intramolecular cyclization processes. This demonstrates its utility in exploring reaction mechanisms and synthetic pathways in organic chemistry (Chimichi et al., 1996).

  • Structural Analysis and Spectroscopy : The compound's derivatives are subjects for structural elucidation using techniques like NMR spectroscopy and X-ray diffraction analysis, contributing to the field of structural chemistry and molecular characterization (Hassan et al., 2014).

Biological and Pharmacological Research

  • Cytotoxicity Studies : Derivatives of this compound have been evaluated for cytotoxic activity against specific cell lines, such as Ehrlich Ascites Carcinoma cells. This points to its potential in cancer research and drug development (Hassan et al., 2014).

  • Anti-inflammatory Activity : Certain derivatives exhibit anti-inflammatory properties, which can be crucial in the development of new anti-inflammatory agents (Nakkady et al., 2000).

Material Science and Engineering

  • Electrochromic Materials : Compounds structurally related to (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide are used in the synthesis of electrochromic materials. These materials have applications in devices like smart windows and displays (Zhao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in dye-sensitized solar cells, the mechanism involves electron injection from the excited dye molecules to the conduction band of the titania semiconductor .

Future Directions

Thieno[3,4-b]pyrazine based compounds have shown promise in applications such as dye-sensitized solar cells . Future research may focus on optimizing these compounds for various applications, including energy production and storage.

Properties

IUPAC Name

1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-15-4-9(12)11-3-2-10-7-5-16(13,14)6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUPQCGWOYODI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNC2C1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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